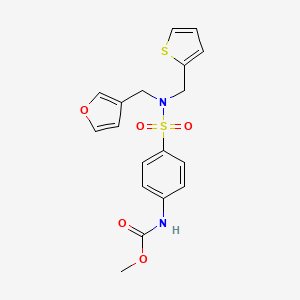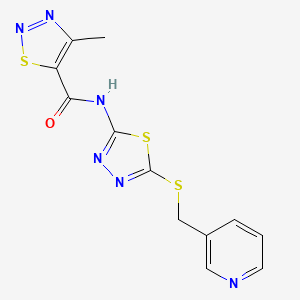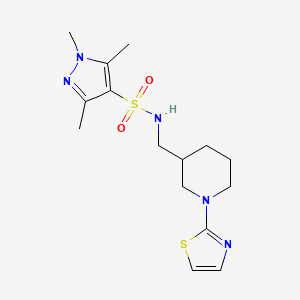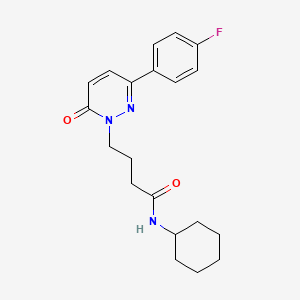
tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 2-bromo-1H-imidazole-1-carboxylate” is a chemical compound. It is also known as "Boc-His (Boc)-OH ®-3- (1- (tert-Butoxycarbonyl)-1H-imidazol-4-yl)-2- ((tert-butoxycarbonyl)amino)propanoic acid" .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C8H11BrN2O2 .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用
TBIC is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it can be used to synthesize a wide range of compounds. TBIC is also used in pharmaceutical research, as it can be used to synthesize various drugs. In addition, TBIC is used in catalysis, as it can be used to catalyze various reactions.
作用機序
Target of Action
Tert-Butyl 2-bromo-1H-imidazole-1-carboxylate is a derivative of imidazole, a heterocyclic compound that plays a significant role in various biological systems . Imidazole derivatives have been found to exhibit a broad range of chemical and biological properties, making them key components in the development of new drugs .
Mode of Action
It is known that imidazole derivatives, such as this compound, are often used as carbonyl transfer reagents in organic synthesis . They are primarily used to convert alcohols into the corresponding tert-butoxycarbonyl esters .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents and is typically used in tetrahydrofuran (thf), dimethylformamide (dmf), and toluene .
Result of Action
Given its use as a carbonyl transfer reagent, it can be inferred that it plays a role in the formation of tert-butoxycarbonyl esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and is typically used in anhydrous systems . Furthermore, it should be stored in a cool place with the container kept tightly closed, and in a well-ventilated area .
実験室実験の利点と制限
TBIC has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used in a wide range of applications. It is also relatively inexpensive and easy to obtain. However, TBIC is a relatively unstable compound, and it can be difficult to store and handle.
将来の方向性
The use of TBIC in scientific research is expected to continue to grow in the future. TBIC could be used in the synthesis of new drugs and other compounds. In addition, TBIC could be used to catalyze new reactions, as well as to improve existing reactions. TBIC could also be used to develop new catalysts and to improve existing catalysts. Finally, TBIC could be used to develop new materials, such as polymers and nanomaterials.
合成法
TBIC can be synthesized using a variety of methods. The most common method is the reaction between bromoacetone and imidazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of TBIC and other byproducts, which can be separated by column chromatography.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 2-bromoimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKQUCAFBSQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)



![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)

![4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2783359.png)


![(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2783364.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)

